Desoxymethyltestosterone
Overview
Description
Desoxymethyltestosterone (DMT), also known as Madol, is an anabolic steroid . It was one of the first “designer steroids” to be marketed as a performance-enhancing drug to athletes and bodybuilders . In animal studies, it has been found to be a powerful androgen approximately half as potent as dihydrotestosterone, but caused serious side effects that are typical of 17α-alkylated steroids, such as liver damage and left ventricular hypertrophy .
Molecular Structure Analysis
Desoxymethyltestosterone has a molecular formula of C20H32O and a molar mass of 288.46748 g/mol . It is structurally a 2-ene compound, lacking the 3-keto group present on nearly all commercial anabolic steroids .Chemical Reactions Analysis
While specific chemical reactions involving Desoxymethyltestosterone are not detailed in the search results, it’s known that 17α-alkylated steroids like Desoxymethyltestosterone undergo extensive metabolism in the liver .Scientific Research Applications
Pharmacological Profile and Anabolic Activity : DMT has been found to be a potent androgen receptor (AR) agonist with anabolic activity. It demonstrates a two times lower potency to transactivate AR-dependent reporter gene expression compared to dihydrotestosterone (DHT). In vivo experiments showed that DMT stimulates the weight of the levator ani muscle in rats, indicating its anabolic potential. DMT also modulates gene expression in muscles, such as IGF-1 and myostatin mRNA expression, but its treatment led to a significant increase in heart weight, suggesting potential side effects (Diel et al., 2007).
Metabolism and Detection : The main urinary metabolite of DMT has been identified as 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane. This discovery aids in the detection of DMT use, particularly in sports doping. Identification of metabolites is crucial for understanding the metabolic pathways and potential effects of DMT in the human body (Gauthier et al., 2012).
Legal Classification : Desoxymethyltestosterone has been classified as a schedule III anabolic steroid under the Controlled Substances Act. This classification reflects its potential for abuse and the need for regulatory control (Federal Register, 2009).
Gene Expression and Muscle Development : Research has shown that DMT can affect the expression of myosin heavy chain proteins in rat muscles, which are markers for anabolic activity. These changes in protein expression can serve as a molecular marker to determine the anabolic activity of steroids like DMT in skeletal muscle (Frese et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVHJVATKMIOPQ-PAPWGAKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC=CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872931 | |
Record name | Desoxymethyltestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desoxymethyltestosterone | |
CAS RN |
3275-64-7 | |
Record name | Desoxymethyltestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3275-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desoxymethyltestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC63329 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desoxymethyltestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESOXYMETHYLTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9E9G5A169 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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